molecular formula C15H23N5 B11736503 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11736503
M. Wt: 273.38 g/mol
InChI Key: LRPLQFMRPBNELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

    Cyclopentyl group introduction: The cyclopentyl group is introduced through a nucleophilic substitution reaction using a cyclopentyl halide.

    Final amination:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring or the cyclopentyl group.

    Reduction: Reduced derivatives of the pyrazole ring or the amine group.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has shown potential as an antileishmanial and antimalarial agent . It has been evaluated for its activity against Leishmania and Plasmodium species, showing promising results in vitro and in vivo.

Medicine

In medicine, the compound’s pharmacological properties make it a candidate for the development of new therapeutic agents

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound has been shown to inhibit the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is essential for the survival of the parasite . This inhibition disrupts the synthesis of nucleotides, leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure, which provides a distinct set of chemical and biological properties. This dual structure allows for multiple points of functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C15H23N5/c1-12-14(9-16-7-13-8-17-19(2)10-13)11-20(18-12)15-5-3-4-6-15/h8,10-11,15-16H,3-7,9H2,1-2H3

InChI Key

LRPLQFMRPBNELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CN(N=C2)C)C3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.